molecular formula C11H14ClIO B14056517 1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene

1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene

Cat. No.: B14056517
M. Wt: 324.58 g/mol
InChI Key: WJCXZWCYGLMUHG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, an ethoxy group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene typically involves the substitution reactions of a benzene derivative. One common method includes the reaction of 4-ethoxy-2-iodobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 1-(3-azidopropyl)-4-ethoxy-2-iodobenzene or 1-(3-thiocyanatopropyl)-4-ethoxy-2-iodobenzene.

    Oxidation: Formation of 4-ethoxy-2-iodobenzaldehyde or 4-ethoxy-2-iodobenzoic acid.

    Reduction: Formation of 1-propyl-4-ethoxy-2-iodobenzene.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group and iodine atom may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-4-methoxy-2-iodobenzene
  • 1-(3-Chloropropyl)-4-ethoxy-2-bromobenzene
  • 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Uniqueness

1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene is unique due to the presence of both an ethoxy group and an iodine atom on the benzene ring

Properties

Molecular Formula

C11H14ClIO

Molecular Weight

324.58 g/mol

IUPAC Name

1-(3-chloropropyl)-4-ethoxy-2-iodobenzene

InChI

InChI=1S/C11H14ClIO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3

InChI Key

WJCXZWCYGLMUHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCCCl)I

Origin of Product

United States

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